molecular formula C23H24N4O3 B7687136 2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7687136
M. Wt: 404.5 g/mol
InChI Key: DFKNPZFWMFBOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its specificity for Hsp90. This allows researchers to target specific pathways and proteins involved in cancer cell growth and survival. However, one limitation is that this compound may have off-target effects on other proteins, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with ethoxyamine hydrochloride and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product.

Scientific Research Applications

2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.

properties

IUPAC Name

2-ethoxy-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-12-27-22-18(14-15-13-16(29-3)10-11-19(15)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)30-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKNPZFWMFBOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.